4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 1094226-73-9
Cat. No.: VC4336704
Molecular Formula: C10H13N5S
Molecular Weight: 235.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094226-73-9 |
|---|---|
| Molecular Formula | C10H13N5S |
| Molecular Weight | 235.31 |
| IUPAC Name | 4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |
| Standard InChI Key | QFRBGEBWRPMGND-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituents
The compound features a 1,2,4-triazole ring system substituted at the 3-position with a thiol (-SH) group and at the 5-position with a 3-(dimethylamino)phenyl group. The dimethylamino moiety contributes electron-donating properties, enhancing solubility and influencing biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅S |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 4-Amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
| SMILES | CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N |
| InChI Key | QFRBGEBWRPMGND-UHFFFAOYSA-N |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3365 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N triazole), and ~696 cm⁻¹ (C-S stretch) confirm functional groups .
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NMR: ¹H NMR signals at δ 2.8–3.2 ppm (dimethylamino protons) and δ 7.4–7.7 ppm (aromatic protons) align with the substituents .
Synthesis and Modification Strategies
Primary Synthesis Routes
The compound is synthesized via multi-step reactions starting from benzoic acid hydrazide:
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Dithiocarbazinate Formation: Reaction with carbon disulfide in alkaline ethanol yields potassium dithiocarbazinate .
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Cyclization: Treatment with hydrazine hydrate forms the triazole-thiol core .
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Functionalization: Condensation with aldehydes or alkylation introduces additional substituents .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dithiocarbazinate | CS₂, KOH, ethanol, reflux | 75–85 |
| Cyclization | N₂H₄·H₂O, HCl, reflux | 40–50 |
| Schiff Base Formation | Aldehydes, ethanol, HCl | 80–90 |
Derivative Synthesis
Schiff bases and thioglycolic acid adducts are common derivatives, enhancing bioactivity. For example, condensation with 4-dimethylaminobenzaldehyde improves antimicrobial potency .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole-thiol derivatives exhibit broad-spectrum activity:
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Antibacterial: MIC values of 12–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: Inhibition zones of 10–12 mm against Candida albicans .
Table 3: Comparative Antimicrobial Activity
| Compound | S. aureus (Zone, mm) | C. albicans (Zone, mm) |
|---|---|---|
| Parent Triazole-Thiol | 14 | 10 |
| Schiff Base Derivative | 16 | 12 |
Structure-Activity Relationships (SAR)
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Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance activity by improving membrane permeability .
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Thiol group oxidation to disulfides reduces efficacy, underscoring its redox-sensitive role .
Applications in Drug Development and Agriculture
Pharmaceutical Candidates
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Antifungal Agents: Analogues are being tested as alternatives to fluconazole-resistant strains .
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Anticancer Scaffolds: Hybrid molecules with cisplatin-like moieties show synergistic effects .
Agricultural Uses
As a fungicide, the compound inhibits Aspergillus flavus at 50 ppm, reducing crop spoilage .
Challenges and Future Directions
Limitations
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Solubility Issues: Poor aqueous solubility necessitates prodrug strategies .
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Toxicity: High doses (>100 µM) cause hepatotoxicity in preclinical models .
Research Opportunities
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